(S)-2-Hydroxy-3-methylbutanoic acid chemical properties
(S)-2-Hydroxy-3-methylbutanoic acid chemical properties
An In-depth Technical Guide on the Core Chemical Properties of (S)-2-Hydroxy-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-alpha-Hydroxyisovaleric acid, is a chiral alpha-hydroxy acid that serves as a crucial building block in synthetic organic chemistry and plays a role as a human metabolite.[1][2][3] Its stereospecific nature makes it a valuable component in the synthesis of peptides and other complex chiral molecules, including antineoplastic agents.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-Hydroxy-3-methylbutanoic acid, detailed experimental protocols, and its role in metabolic pathways.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-hydroxy-3-methylbutanoic acid[1] |
| CAS Number | 17407-55-5[1][4] |
| Molecular Formula | C₅H₁₀O₃[1] |
| Molecular Weight | 118.13 g/mol [1][4] |
| InChI Key | NGEWQZIDQIYUNV-BYPYZUCNSA-N[4] |
| SMILES String | CC(C)--INVALID-LINK--C(O)=O[4] |
| Synonyms | (S)-(+)-2-Hydroxy-3-methylbutyric acid, L-alpha-Hydroxyisovaleric acid, (2S)-2-hydroxy-3-methylbutanoic acid[1][2][4] |
Physicochemical Properties
| Property | Value | Reference |
| Physical State | Solid[4][5] | [4][5] |
| Melting Point | 68-70 °C[2][4] | [2][4] |
| Boiling Point | 124-125 °C at 13 mmHg[2][4] | [2][4] |
| Optical Activity | [α]20/D +19° (c = 1 in chloroform)[4] | [4] |
| pKa | 3.87 ± 0.16 (Predicted)[6] | [6] |
| Solubility | Soluble in dimethyl sulfoxide (B87167) and methanol (B129727).[6] | [6] |
Spectral Data
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectra available in public databases.[7][8] |
| ¹³C NMR | Spectra available in public databases.[3][9] |
| Infrared (IR) | Data available in public databases.[6] |
| Mass Spectrometry | Fragmentation data for derivatives are available.[10] |
Chemical Reactivity
(S)-2-Hydroxy-3-methylbutanoic acid exhibits the characteristic reactivity of both a carboxylic acid and a secondary alcohol.
-
Esterification: The carboxylic acid group can be esterified with alcohols under acidic conditions.
-
Amide Formation: The carboxylic acid can react with amines to form amides.
-
Oxidation: The secondary alcohol can be oxidized to a ketone.
-
Acylation: The hydroxyl group can be acylated to form esters.
As an alpha-hydroxy acid, it is a stronger acid than its non-hydroxylated counterpart due to intramolecular hydrogen bonding.[2] Alpha-hydroxy acids are also susceptible to acid-catalyzed decarbonylation.[2]
Experimental Protocols
Synthesis of (S)-2-Hydroxy-3-methylbutanoic acid
This protocol is adapted from a patented synthesis method.[10]
Materials:
-
2-methyl-L-phenylalanine hydrochloride
-
1M Dilute sulfuric acid
-
Sodium nitrite (B80452)
-
Distilled water
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
1L three-necked reaction flask
-
Ice bath
-
Stirrer
Procedure:
-
In a 1L three-necked reaction flask, add 2-methyl-L-phenylalanine hydrochloride (60.1 g, 0.28 mol), 1,4-dioxane (150 mL), and 1M dilute sulfuric acid (150 mL).[10]
-
Cool the mixture in an ice bath.
-
Prepare a solution of sodium nitrite (96 g, 1.39 mol) in distilled water (200 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture with continuous stirring while maintaining the cold temperature.[10]
-
After the addition is complete, allow the reaction to stir at room temperature overnight.[10]
-
The crude product is then purified by pulping with a mixed solution of petroleum ether and ethyl acetate (3:1 volume ratio).[10]
Caption: Synthesis workflow for (S)-2-Hydroxy-3-methylbutanoic acid.
Purification
The crude product from the synthesis can be further purified by recrystallization. The choice of solvent will depend on the impurities present. A common method involves dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.
Determination of Optical Purity by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Chirasil-Val).
Sample Preparation (Derivatization):
Alpha-hydroxy acids are typically derivatized before GC analysis to improve their volatility and chromatographic behavior. A common method is esterification followed by acylation.
-
Esterification: Convert the carboxylic acid to its methyl ester by reacting with methanol in the presence of an acid catalyst (e.g., HCl).
-
Acylation: React the hydroxyl group with an acylating agent (e.g., trifluoroacetic anhydride) to form the corresponding ester.
GC Conditions (Illustrative):
-
Column: Chirasil-Val (or equivalent chiral column)
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution.
The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Caption: Workflow for determining optical purity by GC.
Biological Role and Metabolic Pathways
(S)-2-Hydroxy-3-methylbutanoic acid is a metabolite in the catabolism of branched-chain amino acids (BCAAs), specifically valine. Elevated levels of this and other BCAA metabolites are observed in certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[11]
MSUD is caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, which is responsible for the oxidative decarboxylation of the alpha-keto acids derived from leucine, isoleucine, and valine.[8][9] This enzymatic block leads to the accumulation of BCAAs and their corresponding alpha-keto and alpha-hydroxy acids in bodily fluids.[12]
Branched-Chain Amino Acid Catabolism Pathway
The following diagram illustrates the initial steps in the catabolism of valine, leading to the formation of (S)-2-Hydroxy-3-methylbutanoic acid.
Caption: Simplified valine catabolism pathway.
Safety Information
(S)-2-Hydroxy-3-methylbutanoic acid is classified as an irritant.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Conclusion
(S)-2-Hydroxy-3-methylbutanoic acid is a molecule of significant interest due to its chirality and its role in both chemical synthesis and human metabolism. A thorough understanding of its chemical properties, reactivity, and biological context is essential for researchers in drug development and related scientific fields. The protocols and data presented in this guide offer a foundational resource for the synthesis, analysis, and application of this important chiral building block.
References
- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maple syrup urine disease: interrelations between branched-chain amino-, oxo- and hydroxyacids; implications for treatment; associations with CNS dysmyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 6. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-3-methyl-butyric acid - SpectraBase [spectrabase.com]
- 8. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 9. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 10. Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urinary biomarkers of oxidative damage in Maple syrup urine disease: the L-carnitine role - PubMed [pubmed.ncbi.nlm.nih.gov]
